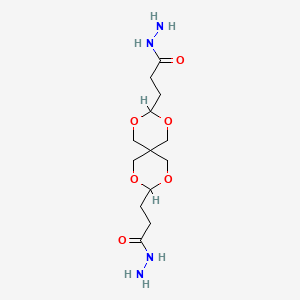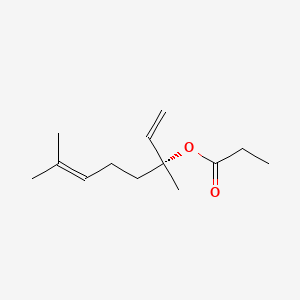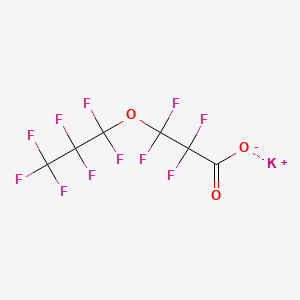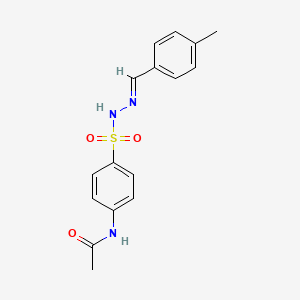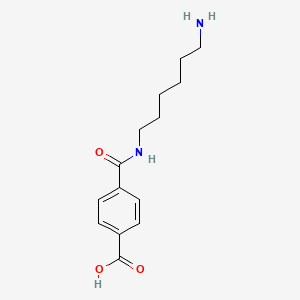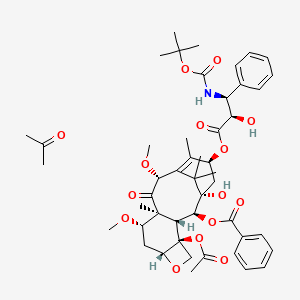
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its dioxane ring, which is substituted with a methoxy group and several methyl groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane typically involves multiple steps, starting from readily available precursors. One common method involves the methoxylation of 6-methyl-5-hepten-2-one to form 6-methoxy-6-methylheptan-2-one. This intermediate is then subjected to a series of reactions, including a Darzens reaction, saponification, and decarboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-2,6-dimethylheptanal
- 6-Methoxy-2,6-dimethylheptyl acetate
- 5-(6’-Methoxy-2’,6’-dimethylheptyl)-3-methylthiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane stands out due to its dioxane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
Eigenschaften
CAS-Nummer |
93904-59-7 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(6-methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H34O3/c1-13(9-8-10-16(3,4)18-7)11-15-19-14(2)12-17(5,6)20-15/h13-15H,8-12H2,1-7H3 |
InChI-Schlüssel |
VIAPDHDJLSUQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(O1)CC(C)CCCC(C)(C)OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





